molecular formula C13H10ClNO B14019436 5-Chloro-2-(o-tolyl)isonicotinaldehyde

5-Chloro-2-(o-tolyl)isonicotinaldehyde

Cat. No.: B14019436
M. Wt: 231.68 g/mol
InChI Key: QZRUBXBITXDLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(o-tolyl)isonicotinaldehyde is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol It is a derivative of isonicotinaldehyde, featuring a chlorine atom and an o-tolyl group attached to the pyridine ring

Preparation Methods

The synthesis of 5-Chloro-2-(o-tolyl)isonicotinaldehyde typically involves the reaction of 5-chloroisonicotinaldehyde with o-tolylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Chemical Reactions Analysis

5-Chloro-2-(o-tolyl)isonicotinaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-(o-tolyl)isonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(o-tolyl)isonicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

5-Chloro-2-(o-tolyl)isonicotinaldehyde can be compared to other isonicotinaldehyde derivatives, such as 5-bromo-2-(o-tolyl)isonicotinaldehyde and 5-fluoro-2-(o-tolyl)isonicotinaldehyde. These compounds share similar structural features but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, making each derivative unique .

Biological Activity

5-Chloro-2-(o-tolyl)isonicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated isonicotinic aldehyde scaffold. Its molecular formula is C12H10ClN, and it has a molecular weight of approximately 219.67 g/mol. The presence of the chloro and o-tolyl groups enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic aldehydes, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess effective antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
Salicylaldehyde isonicotinoyl hydrazoneE. coli64 µg/mL

Antiparasitic Activity

The compound has shown promise in antiparasitic applications, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have demonstrated that related analogs exhibit potent activity against T. brucei, with pEC50 values indicating effective concentrations for inhibition .

Table 2: Antiparasitic Activity Against T. brucei

CompoundpEC50 ± SD
This compound7.0 ± 0.17
Pentamidine (reference)7.8 ± 0.26

Structure-Activity Relationship (SAR)

The SAR analysis of isonicotinic derivatives suggests that modifications to the aromatic rings and the introduction of halogen substituents significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency by improving binding affinity to target proteins.

Case Studies

  • Antitubercular Activity : A study evaluating the antitubercular properties of isonicotinic derivatives indicated that compounds with similar structures to this compound showed MIC values as low as 3.1 μM against Mycobacterium tuberculosis . This suggests a potential application in treating tuberculosis.
  • Cytotoxicity Studies : In cytotoxicity assays using human cell lines (e.g., HepG2), related compounds displayed low cytotoxicity with IC50 values exceeding 100 μM, indicating a favorable selectivity index for therapeutic applications .

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

5-chloro-2-(2-methylphenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C13H10ClNO/c1-9-4-2-3-5-11(9)13-6-10(8-16)12(14)7-15-13/h2-8H,1H3

InChI Key

QZRUBXBITXDLHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C(=C2)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.